D17 Prostaglandin E1, also known as delta(17)-Prostaglandin E1, is a bioactive lipid compound derived from eicosapentaenoic acid, an omega-3 fatty acid. This compound plays a significant role in various physiological processes, particularly in inflammation and cardiovascular function. D17 Prostaglandin E1 is recognized for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it a critical component in the study of cardiovascular health and inflammatory responses .
D17 Prostaglandin E1 is primarily synthesized from eicosapentaenoic acid through enzymatic pathways involving cyclooxygenase enzymes. It can also be found in certain biological sources, such as leeches, where it is produced as a natural metabolite . The compound's synthesis can be achieved through both natural extraction methods and synthetic chemical processes.
D17 Prostaglandin E1 belongs to the class of prostaglandins, which are lipid compounds derived from fatty acids. It is categorized under the group of eicosanoids, which are signaling molecules that exert various physiological effects on tissues throughout the body. Prostaglandins are classified based on their structure and the specific fatty acid precursors from which they are derived.
The synthesis of D17 Prostaglandin E1 typically involves several key steps within the cyclooxygenase pathway:
Industrial production of D17 Prostaglandin E1 often employs bioreactors for large-scale synthesis. This process is optimized for high yield and purity, incorporating purification techniques such as chromatography and crystallization to isolate the final product .
D17 Prostaglandin E1 has a complex molecular structure characterized by multiple functional groups, including hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. The detailed structural formula includes several double bonds and a cyclopentane ring typical of prostaglandins.
The molecular formula of D17 Prostaglandin E1 is C20H34O5, with a molecular weight of approximately 354.48 g/mol. The compound exhibits specific stereochemistry that is crucial for its biological activity .
D17 Prostaglandin E1 participates in various biochemical reactions within the body:
The reactions involving D17 Prostaglandin E1 are influenced by environmental factors such as pH and the presence of other biomolecules. For instance, its stability can be affected by interactions with other prostaglandins or inflammatory mediators .
D17 Prostaglandin E1 exerts its effects primarily through binding to specific receptors on target cells. The mechanism involves:
The pharmacokinetics of D17 Prostaglandin E1 indicate a short half-life of approximately three minutes in circulation, necessitating continuous production or administration for sustained effects .
Relevant data indicate that D17 Prostaglandin E1 must be stored under controlled conditions to maintain its stability and efficacy .
D17 Prostaglandin E1 has several scientific and medical applications:
D17 PGE1 (7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid) shares the canonical prostaglandin framework but features a distinct unsaturation pattern. Its molecular formula is C₂₀H₃₂O₅, with a molar mass of 352.47 g/mol. The compound’s IUPAC name underscores its stereochemical specificity: the cyclopentane ring carries hydroxy groups at C-11 and C-15, while a ketone exists at C-9. The carboxylic acid terminus at C-1 enables protein binding interactions [1].
Stereochemical Configuration: D17 PGE1 maintains the 15S configuration essential for receptor recognition. The trans-double bond at C-13 and cis-double bond at C-5 (Δ⁵) differentiate it from other PGE isoforms [1] [5].
SMILES Representation:CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
[1]
InChI Key:OFPLGKUICBQJOS-GAFLZONLSA-N
[1]
D17 PGE1 is lipid-soluble but incorporates polar functional groups that enable limited aqueous dispersion. Key properties include:
PGE1 signals primarily through the EP receptor family (EP1–4), with nuanced affinity differences compared to PGE2:
Table 1: Comparative Structural Features of Key Prostaglandins
Prostaglandin | Molecular Formula | Core Functional Groups | Primary Receptors |
---|---|---|---|
PGE1 | C₂₀H₃₂O₅ | 9-keto, 11α/15α-hydroxy | EP1, EP2, EP3, EP4 |
PGE2 | C₂₀H₃₂O₅ | 9-keto, 11α/15α-hydroxy | EP1–4 |
PGF2α | C₂₀H₃₄O₅ | 9α,11α,15α-trihydroxy | FP |
PGI2 (Prostacyclin) | C₂₀H₃₂O₆ | 5-enol-ether, 6α-carboxyl | IP |
TXA2 | C₂₀H₃₂O₅ | Oxane ring, 15α-hydroxy | TP |
Table 2: Receptor Signaling Pathways Activated by PGE1
Receptor | G-Protein Coupling | Downstream Pathway | Physiological Effect |
---|---|---|---|
EP1 | Gq | ↑ IP₃/DAG/Ca²⁺ | Smooth muscle contraction |
EP2 | Gs | ↑ cAMP → PKA activation | Vasodilation, immunosuppression |
EP3 | Gi | ↓ cAMP, ↑ Ca²⁺ | Gastric acid inhibition |
EP4 | Gs | ↑ cAMP → ERK/PI3K activation | Ductal patency, anti-inflammation |
D17 PGE1 was engineered to enhance metabolic stability while preserving receptor agonism:
PGE1 biosynthesis requires free arachidonic acid (AA) liberation and cyclooxygenase catalysis:
Table 3: Enzymes Catalyzing Key Steps in PGE1 Biosynthesis
Enzyme | Subcellular Location | Function | Regulators |
---|---|---|---|
Cytosolic PLA₂ (cPLA₂) | Cytoplasm → Nuclear membrane | AA release from phospholipids | Ca²⁺, p38 MAPK phosphorylation |
COX-1 | ER, nuclear envelope | Constitutive PGH₂ production | None (housekeeping) |
COX-2 | ER, Golgi | Inducible PGH₂ synthesis | IL-1β, TNF-α, HIF-1α |
Microsomal PGE synthase | ER lumen | GSH-dependent PGH₂ → PGE1 conversion | Glucocorticoids, NO |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7